molecular formula C10H13BrO B1342989 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene CAS No. 13178-89-7

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene

Cat. No. B1342989
CAS RN: 13178-89-7
M. Wt: 229.11 g/mol
InChI Key: FRGAXULEAYPJQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the papers. For instance, the total synthesis of a complex brominated natural product starting from a brominated methoxyphenyl methanol is described, highlighting the use of BBr3 in the synthesis process . Another paper discusses the synthesis of benzothiophene derivatives from brominated precursors, indicating the versatility of brominated compounds in chemical synthesis . These methods could potentially be adapted for the synthesis of "2-Bromo-4-methyl-1-(propan-2-yloxy)benzene" by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated compounds, as seen in several studies . The dihedral angles between the planes of substituted benzene rings and the interactions between bromine atoms and other substituents are key features analyzed in these papers. Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of "2-Bromo-4-methyl-1-(propan-2-yloxy)benzene".

Chemical Reactions Analysis

The reactivity of brominated compounds is influenced by the presence of bromine atoms, which can participate in various chemical reactions. For example, the isomerization of a brominated cyclohexadienone is reported, demonstrating the dynamic behavior of brominated compounds under certain conditions . This suggests that "2-Bromo-4-methyl-1-(propan-2-yloxy)benzene" may also undergo similar isomerization or other reactions where the bromine atom plays a key role.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are often characterized by their intermolecular interactions, such as hydrogen bonding, Br...Br interactions, and π-π stacking . These interactions can affect the compound's solubility, melting point, and overall stability. The presence of a bromine atom can also influence the compound's reactivity towards nucleophilic substitution or elimination reactions. Understanding these properties is essential for the practical application of "2-Bromo-4-methyl-1-(propan-2-yloxy)benzene" in chemical synthesis or as a potential intermediate in organic reactions.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Batool et al. (2014) developed a convenient method for the synthesis of 2-bromo-4-methyl-1-(propan-2-yloxy)benzene and its derivatives, utilizing propargyl bromide, K2CO3 base, and acetone. The synthesized compounds, including 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, showed potential antiurease and antibacterial effects, highlighting their significance in scientific research for developing substances with antibacterial properties. Specifically, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene demonstrated potent antibacterial activity against Bacillus subtillus, suggesting its potential as a lead compound in the development of new antibacterial agents (Batool et al., 2014).

Chemical Synthesis and Characterization

Further research into the applications of related compounds includes the synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene derivatives, which are utilized in the development of non-peptide CCR5 antagonists. These compounds are characterized by their structures through methods like 1HNMR, 13CNMR, and MS, indicating the versatile utility of bromo-methyl-benzene derivatives in the synthesis of complex organic molecules with potential biological activity (H. Bi, 2015).

Electrogenerated Nickel(I) Catalysis

The controlled-potential reduction of 2-bromo-4-methyl-1-(propan-2-yloxy)benzene derivatives catalyzed by nickel(I) complexes demonstrates their use in the selective synthesis of tetrahydrofuran derivatives. Esteves et al. (2007) showcased the high yields of such reactions, emphasizing the importance of these compounds in facilitating organic synthesis reactions, particularly in generating compounds with potential applications in materials science and pharmacology (Esteves et al., 2007).

Safety And Hazards

The safety information for “2-Bromo-4-methyl-1-(propan-2-yloxy)benzene” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

2-bromo-4-methyl-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGAXULEAYPJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene

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